molecular formula C8H18NO3PS B14279072 Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate CAS No. 132424-73-8

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate

Katalognummer: B14279072
CAS-Nummer: 132424-73-8
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: NHSSQEVRSUWIKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of flame retardants and plasticizers

Wirkmechanismus

The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.

    Glyphosate: A widely used herbicide that also contains a phosphonate group.

    EDTMP: A chelating agent used in medical applications.

Uniqueness

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .

Eigenschaften

CAS-Nummer

132424-73-8

Molekularformel

C8H18NO3PS

Molekulargewicht

239.27 g/mol

IUPAC-Name

2-di(propan-2-yloxy)phosphorylethanethioamide

InChI

InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14)

InChI-Schlüssel

NHSSQEVRSUWIKK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OP(=O)(CC(=S)N)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.